Cilastatin sodium Cilastatin sodium Cilastatin sodium is the monosodium salt of cilastatin. It is an inhibitor of dehydropeptidase I (membrane dipeptidase, 3.4.13.19), an enzyme found in the brush border of renal tubes and responsible for degrading the antibiotic imipenem. Cilastatin sodium is therefore administered with imipenem to prolong the antibacterial effect of the latter by preventing its renal metabolism to microbiologically inactive and potentially nephrotoxic products. It has a role as a protease inhibitor and an EC 3.4.13.19 (membrane dipeptidase) inhibitor. It contains a cilastatin(1-).
Cilastatin Sodium is the sodium salt form of cilastatin, a renal dehydropeptidase inhibitor, that can be used to inhibit the activity of renal dehydropeptidase. Upon administration of cilastatin sodium, cilastatin targets, binds to and inhibits the activity of renal dehydropeptidase. This reduces the breakdown of drugs, such as the broad spectrum beta-lactam carbapenem imipenem, by renal dehydropeptidase, and thereby increases the activity and therapeutic effect of such drugs that would otherwise be metabolized by renal dehydropeptidase.
A renal dehydropeptidase-I and leukotriene D4 dipeptidase inhibitor. Since the antibiotic, IMIPENEM, is hydrolyzed by dehydropeptidase-I, which resides in the brush border of the renal tubule, cilastatin is administered with imipenem to increase its effectiveness. The drug also inhibits the metabolism of leukotriene D4 to leukotriene E4.
Brand Name: Vulcanchem
CAS No.: 81129-83-1
VCID: VC0004554
InChI: InChI=1S/C16H26N2O5S.Na/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21;/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23);/q;+1/p-1/b12-6-;/t10-,11+;/m1./s1
SMILES: CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)[O-])C.[Na+]
Molecular Formula: C16H25N2NaO5S
Molecular Weight: 380.4 g/mol

Cilastatin sodium

CAS No.: 81129-83-1

Cat. No.: VC0004554

Molecular Formula: C16H25N2NaO5S

Molecular Weight: 380.4 g/mol

* For research use only. Not for human or veterinary use.

Cilastatin sodium - 81129-83-1

Specification

Description Cilastatin sodium is the monosodium salt of cilastatin. It is an inhibitor of dehydropeptidase I (membrane dipeptidase, 3.4.13.19), an enzyme found in the brush border of renal tubes and responsible for degrading the antibiotic imipenem. Cilastatin sodium is therefore administered with imipenem to prolong the antibacterial effect of the latter by preventing its renal metabolism to microbiologically inactive and potentially nephrotoxic products. It has a role as a protease inhibitor and an EC 3.4.13.19 (membrane dipeptidase) inhibitor. It contains a cilastatin(1-).
Cilastatin Sodium is the sodium salt form of cilastatin, a renal dehydropeptidase inhibitor, that can be used to inhibit the activity of renal dehydropeptidase. Upon administration of cilastatin sodium, cilastatin targets, binds to and inhibits the activity of renal dehydropeptidase. This reduces the breakdown of drugs, such as the broad spectrum beta-lactam carbapenem imipenem, by renal dehydropeptidase, and thereby increases the activity and therapeutic effect of such drugs that would otherwise be metabolized by renal dehydropeptidase.
A renal dehydropeptidase-I and leukotriene D4 dipeptidase inhibitor. Since the antibiotic, IMIPENEM, is hydrolyzed by dehydropeptidase-I, which resides in the brush border of the renal tubule, cilastatin is administered with imipenem to increase its effectiveness. The drug also inhibits the metabolism of leukotriene D4 to leukotriene E4.
CAS No. 81129-83-1
Molecular Formula C16H25N2NaO5S
Molecular Weight 380.4 g/mol
IUPAC Name sodium;(2R)-2-amino-3-[(Z)-6-carboxy-6-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hex-5-enyl]sulfanylpropanoate
Standard InChI InChI=1S/C16H26N2O5S.Na/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21;/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23);/q;+1/p-1/b12-6-;/t10-,11+;/m1./s1
Standard InChI Key QXPBTTUOVWMPJN-QBNHLFMHSA-M
Isomeric SMILES CC1(C[C@@H]1C(=O)N/C(=C\CCCCSC[C@@H](C(=O)[O-])N)/C(=O)O)C.[Na+]
SMILES CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)[O-])C.[Na+]
Canonical SMILES CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)[O-])N)C(=O)O)C.[Na+]

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